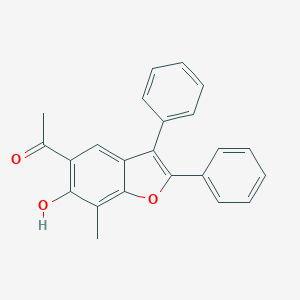![molecular formula C19H15Cl2N3O4S B284057 N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in treating respiratory viral infections. This compound is a small molecule inhibitor that targets sialic acid receptors on the surface of host cells, preventing the attachment and entry of viruses.
作用机制
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide works by targeting sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to attach and enter the cell. This compound binds to the sialic acid receptors, preventing the attachment and entry of viruses, and thus inhibiting viral replication. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins or enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical and clinical studies. This compound is rapidly metabolized and eliminated from the body, with no accumulation in tissues or organs. In addition to its antiviral activity, this compound has also been shown to have immunomodulatory effects, enhancing the host immune response to viral infections.
实验室实验的优点和局限性
One of the main advantages of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide is its broad-spectrum antiviral activity against respiratory viruses. This compound has shown efficacy against multiple strains of influenza and RSV, which are major causes of respiratory infections worldwide. Another advantage is its unique mechanism of action, which could potentially overcome the problem of viral resistance to other antiviral drugs. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the research and development of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide. One direction is to optimize the dosing and administration of this compound to maximize its efficacy and minimize side effects. Another direction is to investigate the potential of this compound as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised. Additionally, further studies are needed to explore the immunomodulatory effects of this compound and its potential for combination therapy with other antiviral drugs. Overall, this compound represents a promising new approach to the treatment of respiratory viral infections, with potential applications in both clinical and research settings.
合成方法
The synthesis of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide involves several steps, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline to form 3,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide has been extensively studied for its antiviral activity against a range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, this compound has demonstrated potent antiviral activity in vitro and in vivo, reducing viral replication and improving survival rates in infected animals. Clinical trials have also shown promising results, with this compound significantly reducing the duration and severity of symptoms in patients with influenza and RSV infections.
属性
分子式 |
C19H15Cl2N3O4S |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-28-18-7-4-13(23-19(25)12-3-2-8-22-11-12)9-17(18)24-29(26,27)14-5-6-15(20)16(21)10-14/h2-11,24H,1H3,(H,23,25) |
InChI 键 |
RATHKVVXEKBLAT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
